N-Formyldemecolcine

Metabolic Engineering Synthetic Biology Alkaloid Biosynthesis

N-Formyldemecolcine (N-deacetyl-N-formylcolchicine) is a carbotricyclic tropolone alkaloid (molecular formula C22H25NO6, MW 399.44) belonging to the colchicine class of microtubule-targeting agents. It contains the characteristic tropolone ring and colchicine pharmacophore, serving as the first stable intermediate in the biosynthetic pathway that harbors the complete carbon scaffold of colchicine.

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
CAS No. 14686-61-4
Cat. No. B078424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyldemecolcine
CAS14686-61-4
Molecular FormulaC22H25NO6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCN(C=O)C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C22H25NO6/c1-23(12-24)16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-12,16H,6,8H2,1-5H3/t16-/m0/s1
InChIKeyHTWMEJLBEVTMMZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyldemecolcine (CAS 14686-61-4): Chemical Class, Tropolone Scaffold, and Biosynthetic Role Overview


N-Formyldemecolcine (N-deacetyl-N-formylcolchicine) is a carbotricyclic tropolone alkaloid (molecular formula C22H25NO6, MW 399.44) belonging to the colchicine class of microtubule-targeting agents . It contains the characteristic tropolone ring and colchicine pharmacophore, serving as the first stable intermediate in the biosynthetic pathway that harbors the complete carbon scaffold of colchicine [1]. The compound is naturally produced in Colchicum and Gloriosa species and has been synthesized de novo via heterologous expression of 16 plant enzymes in Nicotiana benthamiana starting from phenylalanine and tyrosine [2]. Its N-formyl moiety is derived from C-3 of autumnaline during biosynthesis, distinguishing it structurally from N-acetylated analogs [3].

N-Formyldemecolcine (CAS 14686-61-4): Why Closely Related Analogs Cannot Be Simply Interchanged


The colchicine alkaloid class exhibits wide functional divergence among structurally similar analogs, and N-formyldemecolcine occupies a unique position in this landscape. Unlike colchicine (N-acetylated) or demecolcine (N-methylated), N-formyldemecolcine possesses an N-formyl substituent that confers a distinct role as the first tropolone-containing intermediate in the biosynthetic pathway [1]. Its cellular potency profile differs markedly from demecolcine—the latter requires micromolar concentrations (IC50 ~2.4 μM) to inhibit tubulin polymerization, whereas N-formyldemecolcine and related N-formyl derivatives exhibit nanomolar-range antiproliferative activity (IC50 32.61-100.28 nM) [2][3]. Furthermore, substitution of N-formyldemecolcine with colchicine in engineered biosynthesis studies is not possible, as the N-formyl group is an obligatory intermediate in the pathway from O-methylandrocymbine to demecolcine [4]. The quantitative evidence below establishes why this specific compound must be selected over its closest structural analogs.

N-Formyldemecolcine (CAS 14686-61-4): Quantitative Evidence for Differentiated Selection


Engineered Heterologous Biosynthesis: 16-Enzyme Pathway to N-Formyldemecolcine vs. Natural Extraction

N-Formyldemecolcine is produced via an engineered 16-enzyme biosynthetic pathway in Nicotiana benthamiana, representing a fully reconstituted de novo route from simple amino acids (phenylalanine and tyrosine) [1]. In contrast, colchicine and related analogs are traditionally extracted from slow-growing Colchicum or Gloriosa plants with variable yields [2]. This engineered production platform provides a renewable, scalable alternative to plant extraction.

Metabolic Engineering Synthetic Biology Alkaloid Biosynthesis

Antiproliferative Activity: N-Formyldemecolcine vs. Colchicine in Cancer Cell Lines

N-Formyldemecolcine (reported as N-deacetyl-N-formylcolchicine) exhibits antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 32.61 to 100.28 nM [1]. For comparison, colchicine shows IC50 values of 8.0-28.1 nM across PC-3, PC-3/TxR, and DU-145 prostate cancer cell lines [2]. While colchicine is more potent in these specific lines, N-formyldemecolcine retains nanomolar-range cytotoxicity, distinguishing it from the micromolar activity of demecolcine (IC50 2.4 μM for tubulin polymerization) [3].

Cancer Pharmacology Cytotoxicity Tubulin Inhibition

Biosynthetic Role: N-Formyldemecolcine as the First Tropolone-Containing Intermediate vs. Downstream Analogs

N-Formyldemecolcine is the first stable intermediate in colchicine biosynthesis that contains the fully assembled tropolone ring and pharmacophore [1]. Its formation requires the action of a non-canonical cytochrome P450 (CYP71AT1) that catalyzes the ring expansion reaction to generate the distinct carbon scaffold [2]. Downstream intermediates such as demecolcine and colchicine are produced via subsequent N-demethylation and N-acetylation steps, respectively [3].

Plant Biochemistry Biosynthetic Pathway Elucidation Natural Product Chemistry

Structural Distinction: N-Formyl Substituent vs. N-Acetyl (Colchicine) and N-Methyl (Demecolcine)

N-Formyldemecolcine bears an N-formyl group (-N(CH3)CHO), whereas colchicine contains an N-acetyl group (-N(CH3)COCH3) and demecolcine bears an N-methyl group (-N(CH3)H) [1]. In the colchicine series, N-acyl chain length critically modulates tubulin binding affinity and cytotoxicity; studies on long-chain N-acyl colchicine homologues demonstrate that alterations to the N-substituent can shift IC50 values by up to three orders of magnitude [2]. The N-formyl moiety of N-formyldemecolcine represents a minimal acyl modification (one carbon) that retains nanomolar potency while providing a distinct hydrogen-bonding profile compared to the acetyl group.

Structure-Activity Relationship Medicinal Chemistry Tubulin Binding

N-Formyldemecolcine (CAS 14686-61-4): Optimal Research and Industrial Application Scenarios


Metabolic Engineering and Synthetic Biology: Heterologous Production of Tropolone Alkaloids

N-Formyldemecolcine is the validated endpoint of a reconstituted 16-enzyme biosynthetic pathway in Nicotiana benthamiana, starting from phenylalanine and tyrosine [1]. This platform enables scalable, fermentation-independent production of the colchicine scaffold and serves as a chassis for engineering further modifications. Researchers aiming to produce colchicine analogs via synthetic biology should prioritize N-formyldemecolcine as the gateway intermediate rather than colchicine itself, as the pathway to N-formyldemecolcine has been fully elucidated and functionally expressed, whereas the complete route to colchicine remains to be reconstituted [2].

Cancer Pharmacology Research: Profiling Tubulin-Binding Agents with Moderate Potency

With antiproliferative IC50 values of 32.61-100.28 nM across multiple cancer cell lines [1], N-formyldemecolcine occupies a potency window between the highly toxic colchicine (IC50 ~8-28 nM) and the weakly active demecolcine (IC50 ~2.4 μM) [2][3]. This intermediate potency profile makes it a valuable tool compound for studying the relationship between tubulin binding affinity and cellular toxicity, and for evaluating therapeutic windows in oncology models where colchicine's narrow safety margin precludes its use.

Biosynthetic Pathway Elucidation: Investigating Colchicine Alkaloid Biogenesis

N-Formyldemecolcine is the first intermediate in the colchicine pathway that contains the fully assembled tropolone pharmacophore [1]. Its formation via CYP71AT1-catalyzed ring expansion represents the critical carbon skeleton rearrangement in this pathway [2]. Researchers studying plant specialized metabolism, particularly the biogenesis of tropolone-containing alkaloids, require authentic N-formyldemecolcine as an analytical standard for LC-MS identification of pathway intermediates and for feeding studies to map downstream enzymatic steps.

Medicinal Chemistry and Structure-Activity Relationship Studies

The N-formyl group of N-formyldemecolcine provides a minimal acyl modification (C1) that is structurally distinct from the N-acetyl group of colchicine (C2) and the N-methyl group of demecolcine (C0) [1]. SAR studies on N-acyl colchicine analogs have shown that acyl chain length dramatically modulates tubulin binding and cytotoxicity [2]. N-Formyldemecolcine serves as a critical reference compound for systematic investigations of how minimal N-substituent variations affect binding kinetics, cellular potency, and off-target effects at the colchicine binding site of β-tubulin.

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